molecular formula C7H8FN3O B040838 4-(3-Fluorophenyl)semicarbazide CAS No. 114670-74-5

4-(3-Fluorophenyl)semicarbazide

Cat. No. B040838
M. Wt: 169.16 g/mol
InChI Key: ZLONJOJMYMIGAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(3-Fluorophenyl)semicarbazide-related compounds involves multiple stages, including the use of intermediate processes and final crystallization from methanol solutions. These processes yield novel semicarbazones and thiosemicarbazones, which have been characterized using various spectroscopic techniques such as 1H, 13C NMR, and MS (Macalik et al., 2021).

Molecular Structure Analysis

The molecular structure of semicarbazide derivatives, including fluorophenyl variants, has been determined through single crystal X-ray diffraction data. These structures exhibit diverse intermolecular interactions that are crucial for understanding their chemical behavior (Jasinski et al., 2012).

Chemical Reactions and Properties

Semicarbazides and their derivatives undergo various chemical reactions, including cyclization and complexation with metal ions. These reactions not only reveal the compounds' reactivity but also their potential for creating complex molecular architectures (Asghar et al., 2010).

Physical Properties Analysis

The physical properties of semicarbazide derivatives are influenced by their molecular structure. Factors such as hydrogen bonding and weak intermolecular interactions play a significant role in stabilizing their crystal packing and influencing their solubility and stability (Jasinski et al., 2012).

Chemical Properties Analysis

The chemical properties of 4-(3-Fluorophenyl)semicarbazide derivatives are characterized by their reactivity towards various chemical reagents and conditions. These properties are essential for understanding their potential applications in synthesizing novel compounds with desired functionalities (Osman et al., 2020).

Scientific Research Applications

  • Anticonvulsant Properties : Jain et al. (2010) identified that compounds like N(1)- (4-fluorophenyl)-N(4)- (menth-3-one) semicarbazide showed potent anticonvulsant activity in mouse seizure models, indicating potential for developing new antiepileptic drugs (Jain, Kumar, Stables, & Sinha, 2010).

  • Fluorogenic Conjugation for Bacterial Visualization : A study by Cambray et al. (2017) demonstrated that fluorogenic conjugations of semicarbazide with designed coumarin derivatives can facilitate the visualization of treated bacteria. This finding has potential applications in research and biotechnology (Cambray, Bandyopadhyay, & Gao, 2017).

  • Antimicrobial Activity : Ahsan et al. (2016) found that N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives exhibit good antibacterial activity and moderate antifungal activity. Compounds with OH and NO2 groups in particular showed promising antibacterial properties (Ahsan, Amir, Bakht, Samy, Hasan, & Nomani, 2016).

  • Antioxidant and Anticancer Activity : Tumosienė et al. (2020) reported that novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, a compound structurally similar to 4-(3-Fluorophenyl)semicarbazide, show high antioxidant activity and potential anticancer activity against specific cancer cell lines (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

  • Chemodosimeter for Cu2+ Detection : Hu et al. (2016) developed a semicarbazide-based naphthalimide that acts as a highly sensitive and selective colorimetric and "turn-on" fluorescent chemodosimeter for copper ions (Cu2+). This compound exhibits color changes and enhanced fluorescence, indicating its potential in chemical sensing applications (Hu, Zheng, Fan, Su, Zhan, & Zheng, 2016).

  • Antimicrobial Activity of Silver Derivatives : Fernandes et al. (2020) synthesized new silver (thio)semicarbazide derivatives, which showed antimicrobial activity against Gram-positive bacteria, including the ability to impair biofilm formation. This suggests potential applications in treating bacterial infections (Fernandes, André, Arol, França, Mikhalyonok, Cerca, & Kirillov, 2020).

Safety And Hazards

“4-(3-Fluorophenyl)semicarbazide” is toxic if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. In case of contact with eyes, it is recommended to rinse cautiously with water for several minutes .

properties

IUPAC Name

1-amino-3-(3-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3O/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLONJOJMYMIGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428806
Record name 4-(3-FLUOROPHENYL)SEMICARBAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorophenyl)semicarbazide

CAS RN

114670-74-5
Record name 4-(3-FLUOROPHENYL)SEMICARBAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-fluorophenyl isocyanate (5.0 g, 36.0 mmol) in 20 ml of toluene is added to hydrazine hydrate (2.1 g, 42.0 mmol) in 70 ml of dioxane, maintaining the temperature of the reaction at less than 12°. After 2 hours, the reaction is filtered and the solvent is removed from the filtrate by rotoevaporation to give the white solid, 4-(3-fluorophenyl)-semicarbazide.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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